Thermal Stability vs. [Au(en)Cl₂]Cl
[Au(en)₂]Cl₃ exhibits superior thermal stability relative to the partially substituted analog [Au(en)Cl₂]Cl·2H₂O [1]. This stability enhancement is directly attributed to the replacement of two chloride ligands by a second ethylenediamine chelate in [Au(en)₂]Cl₃, which strengthens the coordination sphere around the gold(III) center [1].
| Evidence Dimension | Thermal stability |
|---|---|
| Target Compound Data | Enhanced thermal stability (qualitatively determined as more stable than [Au(en)Cl₂]Cl·2H₂O) |
| Comparator Or Baseline | [Au(en)Cl₂]Cl·2H₂O — less thermally stable |
| Quantified Difference | Qualitative ranking established; quantitative decomposition temperature data not reported in source |
| Conditions | Thermal stability assessment based on solid-state characterization via single-crystal X-ray diffraction and complementary analytical techniques |
Why This Matters
Higher thermal stability expands the operational temperature window for both synthetic applications and storage/handling protocols, reducing decomposition risk during experimental workflows.
- [1] Zhu, S.; Gorski, W.; Powell, D. R.; Walmsley, J. A. Synthesis, Structures, and Electrochemistry of Gold(III) Ethylenediamine Complexes and Interactions with Guanosine 5'-Monophosphate. Inorg. Chem. 2006, 45 (6), 2688–2694. View Source
